1-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(4-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1lambda6-thiolane-11-dione is an organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a thiolane-11-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-fluorophenyl)piperazin-1-yl]-1lambda6-thiolane-11-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of less toxic reagents and improved yields are common goals in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1lambda6-thiolane-11-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolane-11-dione moiety to thiolane.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiolane derivatives.
Scientific Research Applications
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1lambda6-thiolane-11-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological targets, such as receptors and enzymes.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(4-fluorophenyl)piperazin-1-yl]-1lambda6-thiolane-11-dione involves its interaction with sigma-2 receptors. These receptors are involved in various cellular processes, including apoptosis and metabolic regulation . The compound’s binding to sigma-2 receptors can induce cell death in tumor cells, linking it to apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is a selective inhibitor of human equilibrative nucleoside transporters.
(4-Aminophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone: Another compound with a similar piperazine structure, used in various pharmacological studies.
Uniqueness
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1lambda6-thiolane-11-dione is unique due to its specific combination of a fluorophenyl group and a thiolane-11-dione moiety, which imparts distinct chemical and biological properties. Its ability to interact with sigma-2 receptors and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H19FN2O2S |
---|---|
Molecular Weight |
298.38 g/mol |
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C14H19FN2O2S/c15-12-1-3-13(4-2-12)16-6-8-17(9-7-16)14-5-10-20(18,19)11-14/h1-4,14H,5-11H2 |
InChI Key |
DIEMLVRHXIZQGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.